molecular formula C11H14O4 B153969 3',4',5'-Trimethoxyacetophenone CAS No. 1136-86-3

3',4',5'-Trimethoxyacetophenone

Cat. No. B153969
CAS No.: 1136-86-3
M. Wt: 210.23 g/mol
InChI Key: VUGQIIQFXCXZJU-UHFFFAOYSA-N
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Patent
US05648486

Procedure details

3,4,5-Trimethoxyacetophenone (50 g, 237.8 mmole), paraformaldehyde (9.75 g, 304.7 mmole), dimethylamine hydrochloride (26.42 g, 324.0 mmole) and 5 mL conc. HCl were dissolved in 200 mL absolute ethanol and refluxed for 10 hours. Additional dimethylamine hydrochloride (13.21 g, 162.0 mmole) and paraformaldehyde (9.75 g, 304.7 mmole) were added and the solution returned to reflux. Alter 54 hours (total reaction time), 80 mL of 10% HCl and 500 mL of water were added and the solution was extracted with ethyl ether. The acidic aqueous layer was adjusted to pH 10 with 10% NaOH. The basic solution was extracted with ethyl acetate, dried over MgSO4, filtered and evaporated in vacuo to provide 57.5 g of a yellow oil (92%). 1H NMR (CDCl3): 2.30 (s, 6H); 2,74 (t, 2H); 3.11 (t, 3H); 3.91 (s, 9H); 7.23 (s, 1H); 7.32 (s, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
26.42 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.21 g
Type
reactant
Reaction Step Two
Quantity
9.75 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[C:6]([O:14][CH3:15])[CH:5]=1)=[O:3].[CH2:16]=O.Cl.[CH3:19][NH:20][CH3:21].Cl>C(O)C.O>[CH3:19][N:20]([CH2:16][CH2:1][C:2]([C:4]1[CH:5]=[C:6]([O:14][CH3:15])[C:7]([O:12][CH3:13])=[C:8]([O:10][CH3:11])[CH:9]=1)=[O:3])[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Name
Quantity
9.75 g
Type
reactant
Smiles
C=O
Name
Quantity
26.42 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
13.21 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
9.75 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
The basic solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 57.5 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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